1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Description
Properties
IUPAC Name |
1-(5-bromopyrazol-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,11)5-10-6(8)3-4-9-10/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWKOSVEUJXQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=CC=N1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Alkylation-Bromination Approach
This three-step method involves pyrazole ring formation, followed by alkylation and bromination:
Step 1: Pyrazole Ring Synthesis
Diethyl butynedioate reacts with hydrazine derivatives under acidic conditions to form the pyrazole core. For example, condensation with methylhydrazine yields 1-methylpyrazole derivatives. Adapting this step to incorporate the 2-methylpropan-2-ol group requires using a custom hydrazine precursor, though this approach is limited by precursor availability.
Step 2: N-Alkylation
The pyrazole nitrogen is alkylated with 2-methylpropane-1,2-diol ditosylate in the presence of a base (e.g., NaH). This step achieves moderate yields (~60%) due to steric hindrance from the branched alcohol.
Step 3: Electrophilic Bromination
Bromination at position 5 is achieved using tribromooxyphosphorus (PBr3O) in acetonitrile under reflux. This method avoids toxic reagents like cyanogen bromide, achieving >90% regioselectivity.
Reaction Table 1: Condensation-Alkylation-Bromination Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Diethyl butynedioate, methylhydrazine | 100°C, 12h | 85% |
| 2 | 2-Methylpropane-1,2-diol ditosylate, NaH | THF, 0°C→RT, 6h | 62% |
| 3 | PBr3O, acetonitrile | Reflux, 15h | 78% |
Bromination-Alkylation Approach
Prioritizing bromination simplifies regioselectivity control:
Step 1: Bromination of Pyrazole
5-Bromo-1H-pyrazole is synthesized via electrophilic substitution using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. This method achieves 88% yield with minimal di-substitution.
Step 2: N-Alkylation with Epoxide
Reaction with 2,2-dimethyloxirane in the presence of BF3·Et2O opens the epoxide, forming the 2-methylpropan-2-ol group. Yields reach 70% after 24h at 50°C.
Mechanistic Insight
The Lewis acid catalyzes epoxide ring opening, directing nucleophilic attack by the pyrazole nitrogen to form the desired branched alcohol.
Hydroxyl Group Protection Strategy
To mitigate solubility issues during alkylation:
Step 1: Silyl Protection
The hydroxyl group in 2-methylpropan-2-ol is protected with tert-butyldimethylsilyl chloride (TBDMSCl), yielding a silyl ether.
Step 2: Alkylation and Deprotection
The protected alcohol undergoes alkylation with 5-bromo-1H-pyrazole under basic conditions. Subsequent deprotection using tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group, achieving an overall yield of 65%.
Comparative Analysis of Methods
Table 2: Method Efficiency and Scalability
| Method | Total Yield | Key Advantage | Limitation |
|---|---|---|---|
| Condensation-Alkylation-Bromination | 58% | High regioselectivity | Multi-step, costly precursors |
| Bromination-Alkylation | 61% | Simplified bromination | Epoxide handling challenges |
| Protection-Deprotection | 65% | Improved solubility | Additional protection steps |
Industrial-Scale Considerations
-
Continuous Flow Reactors : Bromination with PBr3O benefits from continuous processing to enhance safety and yield.
-
Solvent Recycling : Acetonitrile and DMF are recovered via distillation, reducing environmental impact.
-
Catalyst Optimization : BF3·Et2O is replaced with recyclable solid acids (e.g., zeolites) to lower costs.
Chemical Reactions Analysis
1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium cyanide (KCN).
Scientific Research Applications
1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic uses.
Medicine: It may serve as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares 1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol with structurally related compounds:
Physicochemical Properties
- Bromine vs. Bromine’s larger atomic radius also influences crystal packing and solubility .
- Hydroxyl Group Impact: The 2-methylpropan-2-ol group provides steric bulk and hydrogen-bonding capability, distinguishing it from non-hydroxylated analogs like 5-bromo-2-methyl-1-(propan-2-yl)-1H-imidazole (MW: 203.08), which lacks hydrogen-bond donors .
Biological Activity
1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a compound belonging to the pyrazole class, characterized by its unique structure that includes a bromine substituent and a hydroxyl group. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- IUPAC Name: this compound
- Molecular Formula: C7H11BrN2O
- Molecular Weight: 219.08 g/mol
- CAS Number: 1008510-87-9
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures to this compound demonstrate inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Table 1: Inhibitory Activity of Pyrazole Derivatives on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | 5.40 | 0.01 | |
| Compound B | 1.78 | 0.02 | |
| This compound | TBD | TBD | TBD |
The specific IC50 values for this compound remain to be determined (TBD), but it is anticipated that the compound will exhibit comparable or superior activity due to its structural features.
Analgesic Activity
The analgesic potential of pyrazole derivatives has been explored extensively. Studies suggest that these compounds can modulate pain pathways effectively.
Case Study:
A recent study evaluated the analgesic effects of various pyrazole compounds in animal models. The results indicated that certain derivatives provided significant pain relief, comparable to established analgesics like indomethacin and celecoxib.
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been documented. Compounds similar to this compound have been tested against various bacterial strains.
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation: It may interact with pain receptors, altering their response to stimuli.
- Antimicrobial Action: The presence of the bromine atom may enhance the compound's ability to disrupt bacterial cell membranes.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation. For example, describes a reflux method using hydrazine hydrate and KOH in ethanol, followed by acidification and crystallization. Key parameters include:
- Temperature : 70–80°C (reflux conditions).
- Solvent : Ethanol or dichloromethane ().
- Catalyst : KOH or NaH ().
- Yield Optimization : Monitoring via TLC and adjusting stoichiometry of brominated intermediates (e.g., 5-bromo-pyrazole derivatives) improves purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- 1H/13C NMR : Confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.0 ppm; tert-alcohol proton at δ 1.2–1.5 ppm) .
- Mass Spectrometry (ESI+) : Verify molecular ion peaks (e.g., [M+H]+ for C8H12BrN2O: ~231 m/z) .
- IR Spectroscopy : Detect OH stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- Stability : Store at 2–8°C in dry, inert environments to prevent hydrolysis of the bromopyrazole moiety .
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and ethanol; insoluble in hexane ().
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methods :
- DFT Calculations : Analyze electron density maps to identify electrophilic/nucleophilic sites on the pyrazole ring.
- Docking Studies : Assess binding affinity with catalytic systems (e.g., Pd-based catalysts for Suzuki couplings) .
Q. What mechanistic insights explain the compound’s regioselectivity in nucleophilic substitutions?
- Experimental Design :
- Kinetic Studies : Vary nucleophiles (e.g., amines vs. thiols) and monitor reaction rates via HPLC.
- Isotopic Labeling : Use D2O to trace proton exchange at the hydroxyl group .
- Conclusion : Steric effects from the 2-methylpropan-2-ol group direct nucleophilic attack to the pyrazole’s 4-position .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in pharmacological assays?
- Protocol :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to kinase targets.
- ADME-Tox Profiling : Assess metabolic stability in liver microsomes ().
- Data : Pyrazole derivatives show moderate CYP3A4 inhibition (IC50 ~10 µM), requiring structural optimization .
Q. What degradation pathways occur under oxidative or photolytic conditions?
- Stability Testing :
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) or H2O2.
- LC-MS Analysis : Identify major degradation products (e.g., debrominated pyrazole or hydroxylated derivatives) .
Contradictory Data & Resolution
- Synthetic Yield Discrepancies : reports 60–70% yields for analogous bromopyrazoles, while notes <40% yields for bulkier analogs. Resolution: Steric hindrance from the 2-methylpropan-2-ol group reduces reactivity, necessitating excess reagents .
- Biological Activity Variability : Pyrazole derivatives in show antimicrobial activity, but reports weak anticancer effects. Rationale: Substituent electronegativity and lipophilicity modulate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
